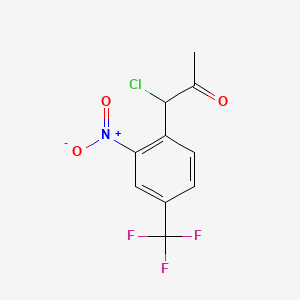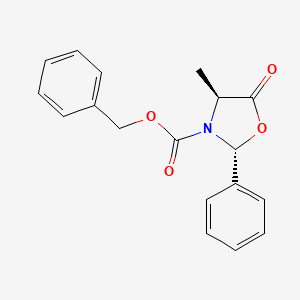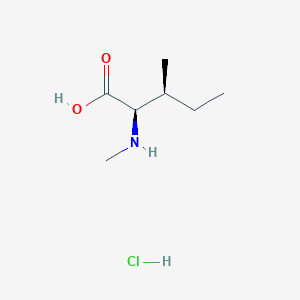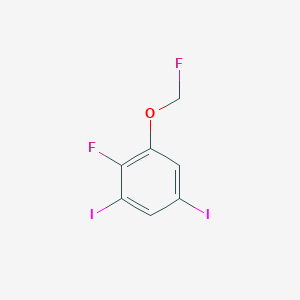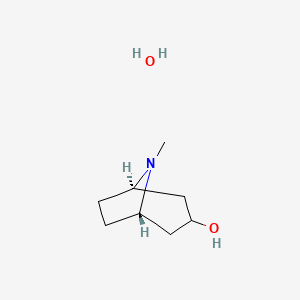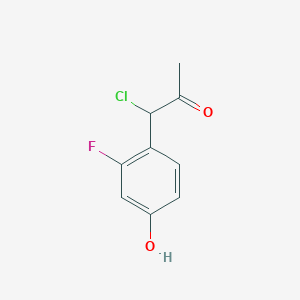
Fmoc-(r)-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a chiral amino alcohol. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxymethyl group. The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or dimethylformamide. The final product is obtained by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various protected amino acids, alcohols, and amines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is used as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity make it an ideal candidate for use in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its chiral nature allows for the investigation of stereospecific processes in biological systems.
Medicine
In medicine, Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is used in the development of new pharmaceuticals. Its ability to protect amino groups during synthesis makes it valuable in the production of peptide-based drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various chemical processes, enhancing the efficiency and yield of industrial production.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl involves the protection of amino groups through the Fmoc group. This protection prevents unwanted side reactions during synthesis, allowing for the selective modification of other functional groups. The tert-butoxymethyl group provides steric hindrance, enhancing the stability of the compound and preventing degradation.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-amino-2-(tert-butoxycarbonyl)propan-1-ol
- Fmoc-®-3-amino-2-(tert-butyl)propan-1-ol
- Fmoc-®-3-amino-2-(tert-butoxy)propan-1-ol
Uniqueness
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is unique due to its combination of the Fmoc protecting group and the tert-butoxymethyl group. This combination provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C23H30ClNO4 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]propyl]carbamate;hydrochloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-23(2,3)28-14-16(13-25)12-24-22(26)27-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;/h4-11,16,21,25H,12-15H2,1-3H3,(H,24,26);1H/t16-;/m1./s1 |
InChI Key |
VRMNGEKLHOWAPA-PKLMIRHRSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Canonical SMILES |
CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
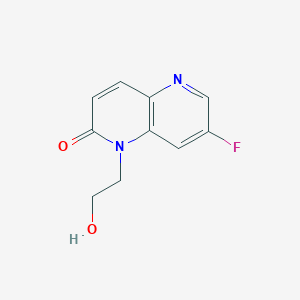

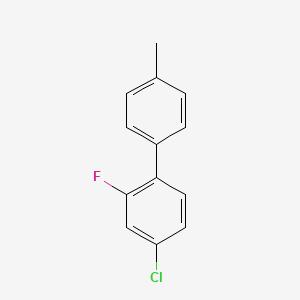

![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
